molecular formula C20H11NO7 B015266 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro- CAS No. 27402-68-2

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-

Cat. No. B015266
CAS RN: 27402-68-2
M. Wt: 377.3 g/mol
InChI Key: GYWGQAIDMYGOLU-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives are compounds known for their interesting optical and chemical properties, making them valuable in various scientific fields. These compounds are structurally characterized by the spiro connection between the isobenzofuran and xanthene units, contributing to their unique chemical behavior and applications in materials science and organic synthesis.

Synthesis Analysis

The synthesis of Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one derivatives involves the reaction between fluorescein and different aromatic sulfonyl chlorides under varying conditions. For example, the reaction between fluorescein and 4-methylbenzenesulfonyl chloride yields a high product yield under environmentally friendly conditions (Arrousse et al., 2020). Theoretical studies, such as those using DFT methods, support the synthesis mechanism and provide insights into the reaction's feasibility and the properties of the resulting compounds.

Molecular Structure Analysis

The molecular structure of these compounds is determined using various spectroscopic techniques, including NMR, IR, and mass spectrometry. The spiro linkage between the isobenzofuran and xanthene units is a key structural feature, influencing the electronic and optical properties of the compounds. For instance, the structural characterization of 3-oxo-3H-spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyl dibenzoate provides insight into the compound's arrangement and potential applications as an organic dye due to its optical properties (Arrousse et al., 2020).

Chemical Reactions and Properties

These spiro compounds participate in various chemical reactions, reflecting their reactivity and potential for further functionalization. The chemical behavior in different environments, such as their role as corrosion inhibitors, highlights the versatility of these compounds. For example, the inhibition effect of a specific derivative on the corrosion of mild steel in an acidic solution demonstrates the compound's protective capabilities and potential industrial applications (Arrousse et al., 2020).

Scientific Research Applications

Anti-corrosion Applications

A significant application of this compound and its derivatives is in the field of anti-corrosion for metals. Arrousse et al. (2020) synthesized a xanthene derivative that exhibited remarkable anti-corrosion behavior on mild steel in hydrochloric acid solution, achieving up to 93% inhibition efficiency at low concentrations. The synthesis was environmentally friendly, and the structural characterization was thorough, including spectroscopic methods and theoretical studies using DFT methods. This research highlights the compound's potential as a sustainable corrosion inhibitor in acidic media (Arrousse, Mabrouk, Hammouti, Hajjaji, Rais, & Taleb, 2020).

Fluorescent Probes for Cysteine Detection

In the context of biochemical sensing, Wang et al. (2018) reported the design and synthesis of a novel fluorescent probe based on the spiroxanthene framework for the detection of cysteine in milk and water samples. The probe showed a specific fluorescence increase and color change upon interaction with cysteine, offering a practical tool for quantitative cysteine detection in various samples. This application demonstrates the compound's versatility in creating sensitive and selective sensors for important biological molecules (Wang, Wang, Hao, Yang, Tian, Sun, & Liu, 2018).

Corrosion Inhibition Efficiency

Further extending the anti-corrosion research, Arrousse et al. (2021) synthesized and evaluated two xanthene derivatives, showing non-toxicity and high efficiency as corrosion inhibitors for mild steel in hydrochloric acid. The study utilized a combination of SEM, EDX spectroscopy, and electrochemical techniques, revealing that these compounds act as mixed-type inhibitors, forming protective films on the steel surface (Arrousse, Salim, Abdellaoui, Hajjaji, Hammouti, Mabrouk, Diño, & Taleb, 2021).

Optical Properties and Materials Science

The spiroxanthene framework has also been explored for its optical properties and potential in materials science. Zhang et al. (2010) introduced a novel spiro(fluorene-9,9′-xanthene) skeleton bis(ether amine) monomer for the synthesis of new polyimides, characterized by high organosolubility, optical transparency, and excellent thermal stability. These materials exhibited low moisture absorption, low dielectric constants, and transparency in the UV-vis absorption range, making them suitable for advanced electronic and optoelectronic applications (Zhang, Li, Ma, Zhao, Xu, Yang, & Xiang, 2010).

properties

IUPAC Name

3',6'-dihydroxy-5-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO7/c22-11-2-5-14-17(8-11)27-18-9-12(23)3-6-15(18)20(14)16-7-10(21(25)26)1-4-13(16)19(24)28-20/h1-9,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWGQAIDMYGOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067307
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-
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Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-

CAS RN

27402-68-2
Record name 3′,6′-Dihydroxy-6-nitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
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Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-6-nitro-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-
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Record name 3',6'-dihydroxy-6-nitro-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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